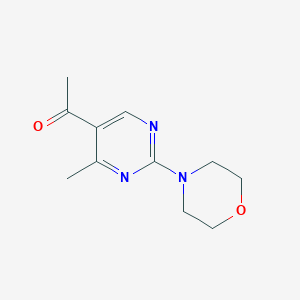![molecular formula C17H11Cl2F3N4O B2799341 2-chloro-N-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1-methyl-1H-pyrazol-5-yl}benzamide CAS No. 2058442-40-1](/img/structure/B2799341.png)
2-chloro-N-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1-methyl-1H-pyrazol-5-yl}benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trifluoromethylpyridines (TFMP) and its derivatives are widely used in the agrochemical and pharmaceutical industries . The major use of TFMP derivatives is in the protection of crops from pests . More than 20 new TFMP-containing agrochemicals have acquired ISO common names . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .
Synthesis Analysis
The synthesis of trifluoromethylpyridines involves the direct chlorination and fluorination of 3-picoline, followed by aromatic nuclear chlorination of the pyridine ring . This process results in the production of 2,3,5-DCTF . At the same time, 2-chloro-3-(trifluoromethyl)pyridine (2,3-CTF), which can be used to produce several commercial products, is also obtained as a minor product .Molecular Structure Analysis
The molecular structure of trifluoromethylpyridines includes a pyridine moiety and a trifluoromethyl group . The unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety contribute to the biological activities of TFMP derivatives .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of trifluoromethylpyridines include chlorination, fluorination, and aromatic nuclear chlorination .Physical and Chemical Properties Analysis
The physical and chemical properties of trifluoromethylpyridines are influenced by the presence of the fluorine atom and the pyridine moiety . These properties contribute to the biological activities of TFMP derivatives .Applications De Recherche Scientifique
Medicinal Chemistry and Pharmacological Potential
The compound shows promise in medicinal chemistry, particularly as a part of compounds synthesized for the treatment of various diseases. For instance, it has been implicated in the synthesis of novel derivatives that act as potent and selective inhibitors for specific biological targets. An example includes its role in the synthesis of heteroaryl-containing benzamide derivatives designed for in vitro assays that measure increases in glucose uptake and glucokinase activity stimulated by glucose in rat hepatocytes. These compounds demonstrate significant potential for the treatment of type 2 diabetes mellitus due to their ability to modulate glucokinase activity, an enzyme critical in glucose metabolism (Park et al., 2014).
Organic Synthesis and Chemical Properties
In organic synthesis, the compound has been used as a building block for creating various heterocyclic compounds with potential pharmaceutical applications. Its reactivity has been explored in the context of synthesizing complex molecules that exhibit a wide range of biological activities. For example, it has been utilized in the synthesis of pyrazolo[3,4-d]pyrimidines and pyrazolo[3,4-b]pyridine derivatives, showcasing its versatility in creating bioactive molecules (Harb et al., 2005).
Materials Science and Electroluminescence
The research extends into materials science, where derivatives of this compound have been studied for their electroluminescent properties. This is particularly relevant for the development of high-efficiency organic light-emitting diodes (OLEDs). Studies have shown that compounds containing pyrazol-pyridine ligands exhibit distinct photoluminescent emissions, which are crucial for the design and optimization of OLEDs. Such research not only advances our understanding of the photophysical properties of these compounds but also contributes to the development of next-generation electronic and photonic devices (Su et al., 2021).
Mécanisme D'action
Safety and Hazards
The safety and hazards associated with the use of trifluoromethylpyridines would be determined by regulatory bodies at the national or provincial level . Pesticides manufactured to comply with FAO specifications are not exempted from any safety regulation or other legal or administrative provision applicable to their manufacture, sale, transportation, storage, handling, preparation, and/or use .
Orientations Futures
Propriétés
IUPAC Name |
2-chloro-N-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methylpyrazol-3-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11Cl2F3N4O/c1-26-15(25-16(27)10-4-2-3-5-12(10)18)11(8-24-26)14-13(19)6-9(7-23-14)17(20,21)22/h2-8H,1H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYGUBQMNDYPRQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)C2=C(C=C(C=N2)C(F)(F)F)Cl)NC(=O)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11Cl2F3N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
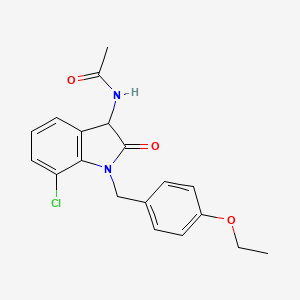
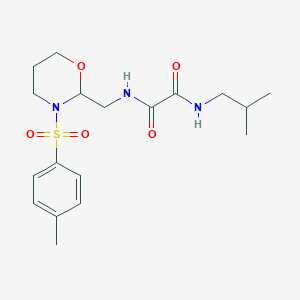
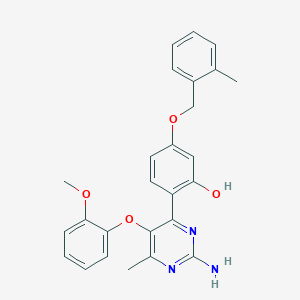
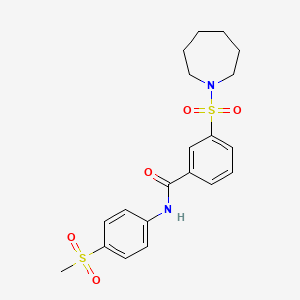
![(3-Bromophenyl)(3-((4-fluorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone](/img/structure/B2799267.png)

![N-[(1R,2R)-2-Hydroxycyclobutyl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2799271.png)
![2-[1-(3,4-dihydro-2H-1-benzopyran-2-carbonyl)piperidin-4-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2799272.png)
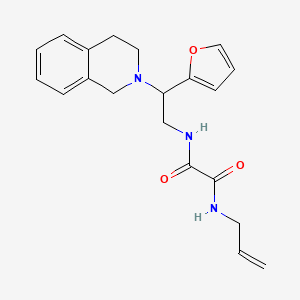
![N-benzoyl-N'-(1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)thiourea](/img/structure/B2799274.png)
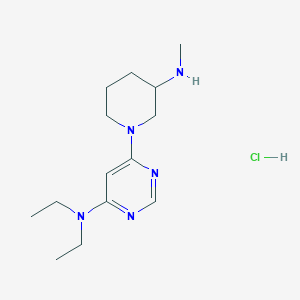
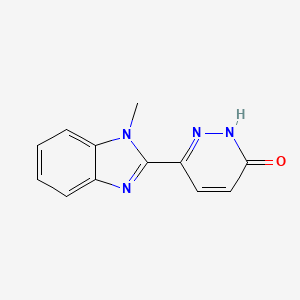
![N-(5-chloro-2,4-dimethoxyphenyl)-2-{13-methyl-5-oxo-10-thia-3,4,6,8-tetraazatetracyclo[7.7.0.0^{2,6}.0^{11,16}]hexadeca-1(9),2,7,11(16)-tetraen-4-yl}acetamide](/img/structure/B2799280.png)
